

A Technical Guide to the Commercial Availability and Application of Melatonin-d7

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial landscape for Melatonin-d7, a deuterated analog of melatonin. It is an essential resource for researchers utilizing Melatonin-d7 as an internal standard in quantitative bioanalytical assays and for professionals in drug development studying the pharmacokinetics and metabolism of melatonin. This document details the availability of Melatonin-d7 from various suppliers, presents its key quantitative specifications, and outlines detailed experimental protocols for its use. Furthermore, it includes visual representations of relevant biological pathways and analytical workflows to facilitate a deeper understanding of its application.

Commercial Availability and Suppliers of Melatonind7

Melatonin-d7 (N-Acetyl-5-methoxytryptamine-d7), with the CAS number 615251-68-8, is a stable isotope-labeled compound crucial for accurate quantification of melatonin in biological matrices.[1] Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent suppliers. For the most accurate and up-to-date information, it is recommended to request a Certificate of Analysis (CoA) from the respective supplier.



Supplier	Product Number	Chemical Purity	Isotopic Purity	Available Quantities
MedChemExpres s	HY-B0075S2	98.0%[2]	Not specified	1 mg, 5 mg, 10 mg[2]
Toronto Research Chemicals (TRC) via LGC Standards	TRC-M215004	Available upon request from CoA[3]	Available upon request from CoA	1 mg, 5 mg, 10 mg[3]
Clearsynth	CS-TB-82394	Available upon request from CoA[1]	Not specified	Inquire for details[1]
Simson Pharma Limited		Certificate of Analysis provided[4]	Not specified	Inquire for details[4]
Axios Research		Fully characterized reference standard	Not specified	Inquire for details[5]

Note: While some suppliers list other deuterated forms like Melatonin-d3 and Melatonin-d4, this guide focuses specifically on **Melatonin-d7**. Cayman Chemical, for instance, provides detailed specifications for Melatonin-d4, including ≥99% deuterated forms, which may be of interest for similar applications.[6]

Experimental Protocols: Quantification of Melatonin using Melatonin-d7 as an Internal Standard

Melatonin-d7 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous or administered melatonin. The following is a detailed protocol adapted from a validated method for the determination of melatonin in a biological matrix.



Sample Preparation and Extraction

This protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., plasma, urine, milk, tissue homogenate).

- Sample Thawing and Spiking: Thaw the biological samples to room temperature. To a 1 mL aliquot of the sample, add a known concentration of **Melatonin-d7** solution (e.g., 100 μL of a 10 ng/mL solution in methanol) to serve as the internal standard. Vortex briefly to mix.
- Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Liquid-Liquid Extraction (alternative): Alternatively, add 3 volumes of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Vortex for 2 minutes and centrifuge to separate the phases.
- Supernatant Collection: Carefully transfer the supernatant (or the organic layer) to a new tube.
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
- Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 μL) of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.
- Filtration: Centrifuge the reconstituted sample at high speed (e.g., 14,000 x g) for 5 minutes and transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters for the analysis of melatonin and its deuterated internal standard.

• Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.



- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size) is commonly used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
- Flow Rate: 0.2 0.4 mL/min.
- Injection Volume: 5 10 μL.
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
 - o Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Melatonin: Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 174.1.
 - Melatonin-d7: Precursor ion (Q1) m/z 240.1 → Product ion (Q3) m/z 178.1.
 - Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.

Visualizing Key Pathways and Workflows

To provide a clearer context for the application of **Melatonin-d7**, the following diagrams, generated using the DOT language, illustrate a key biological pathway involving melatonin and a typical experimental workflow for its quantification.





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Caption: Melatonin Biosynthesis Pathway

Caption: LC-MS/MS Quantification Workflow

In conclusion, **Melatonin-d7** is a readily available and indispensable tool for the accurate quantification of melatonin in various research and development settings. By understanding its commercial sources, adhering to validated experimental protocols, and appreciating its role within biological pathways, researchers can confidently and precisely measure melatonin concentrations, thereby advancing our knowledge of its physiological and pharmacological effects.

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